molecular formula C9H11N B2508247 2-Ethenyl-3,5-dimethylpyridine CAS No. 1824300-81-3

2-Ethenyl-3,5-dimethylpyridine

Cat. No.: B2508247
CAS No.: 1824300-81-3
M. Wt: 133.194
InChI Key: GDOFYQSAONHBSE-UHFFFAOYSA-N
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Description

2-Ethenyl-3,5-dimethylpyridine is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.194. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Assemblies and Crystal Engineering

2-Ethenyl-3,5-dimethylpyridine has been implicated in the study of supramolecular assemblies and crystal engineering. Research on the crystal engineering of supramolecular assemblies has highlighted the significance of various aza donor molecules, including pyridine derivatives, in forming complexes that exhibit diverse structural arrangements. These assemblies can be categorized into host-guest systems and infinite molecular tapes, demonstrating the compound's role in the development of complex molecular structures with potential applications in materials science and nanotechnology (Arora & Pedireddi, 2003).

Molecular Structure and Spectral Analyses

Another study focused on the synthesis, molecular structure, and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research explored the properties of the compound through quantum chemical calculations and vibrational analysis, emphasizing its dimer formation and resonance-assisted hydrogen bonding. Such studies contribute to a deeper understanding of the molecular characteristics and reactivity of pyridine derivatives (Singh et al., 2013).

Catalysis and Hydrogenation Reactions

The use of pyridine derivatives in catalysis, specifically in asymmetric transfer hydrogenation of ketones, has been investigated. Compounds derived from this compound were synthesized and utilized as ligands in metal complexes for catalytic applications. These studies have shown that such complexes can act as active catalysts for transfer hydrogenation, highlighting the potential of pyridine derivatives in facilitating chemical transformations (Magubane et al., 2017).

Electro-Optic Materials and Nonlinear Optics

Research on pyrrole-based donor-acceptor chromophores for electro-optic materials has included derivatives of this compound. These studies focus on the synthesis and characterization of chromophores for application in nonlinear optical/electro-optic multilayers. The development of such materials is crucial for advancements in photonic technologies and devices (Facchetti et al., 2003).

Spectroscopic and Bioactive Characteristics

The synthesis and characterization of 3,5-bis(2,5-dimethylphenyl)pyridine, a novel derivative of 3,5-dibromopyridine, have been explored through spectroscopic techniques and theoretical analyses. This research has provided insights into the molecule's electronic structure, bioactive characteristics, and potential applications in medicinal chemistry (Akram et al., 2020).

Mechanism of Action

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .

Safety and Hazards

In case of fire, use dry chemical, carbon dioxide or alcohol-resistant foam . It is recommended to store the compound in an inert atmosphere at room temperature .

Properties

IUPAC Name

2-ethenyl-3,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-4-9-8(3)5-7(2)6-10-9/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOFYQSAONHBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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